![molecular formula C11H14ClNO B13575591 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride is a chemical compound with the molecular formula C11H13NO·HCl. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzoxazine derivative with a cyclobutane moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and yield. The industrial methods are designed to be cost-effective and scalable, allowing for the production of large quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride include:
- 6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride
- 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclohexane]
Uniqueness
What sets 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride apart is its unique spiro structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-5-10-9(4-1)12-8-11(13-10)6-3-7-11;/h1-2,4-5,12H,3,6-8H2;1H |
InChI Key |
MYOCMIQPTINKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13575510.png)
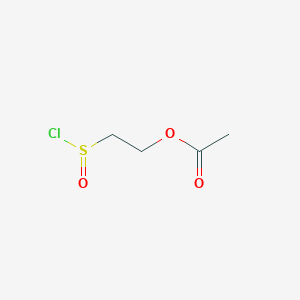
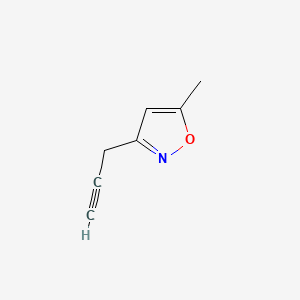
![4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol](/img/structure/B13575525.png)
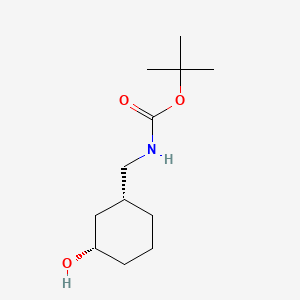


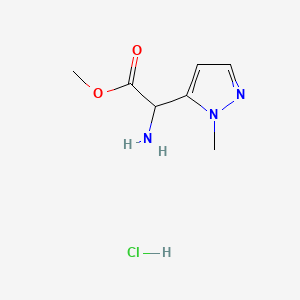
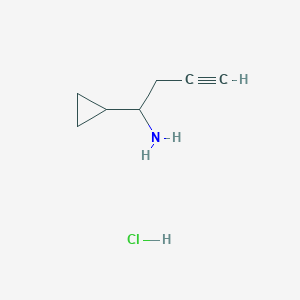

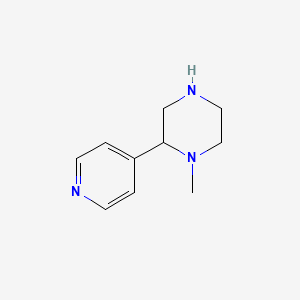
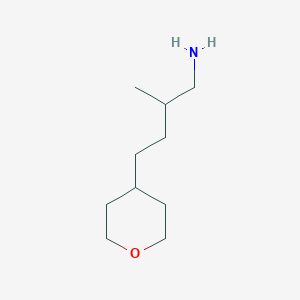
![tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13575577.png)
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
